molecular formula C16H14F3N3O2S B1675109 Levolansoprazole CAS No. 138530-95-7

Levolansoprazole

Numéro de catalogue: B1675109
Numéro CAS: 138530-95-7
Poids moléculaire: 369.4 g/mol
Clé InChI: MJIHNNLFOKEZEW-VWLOTQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levolansoprazole is a proton pump inhibitor that irreversibly inhibits H+/K+-stimulated ATPase pumps in parietal cells (IC50 = 5.2 µM), inhibiting gastric acid secretion and increasing intragastric pH. It also inhibits acid formation in isolated canine parietal cells (IC50 = 82 µM). Lansoprazole is an enantiomerically pure form of lansoprazole. Both (S)- and (R)-lansoprazole are pharmacologically active with similar potencies.

Applications De Recherche Scientifique

Gastroenterological Applications

1. Treatment of Gastroesophageal Reflux Disease (GERD)

  • Indications : (S)-Lansoprazole is primarily used for the short-term treatment of symptomatic non-erosive GERD and erosive esophagitis.
  • Efficacy : Studies indicate that it achieves healing rates exceeding 90% in patients with duodenal ulcers and is effective in preventing recurrence of ulcers caused by Helicobacter pylori infections .

2. Zollinger-Ellison Syndrome Management

  • Study Findings : A prospective study involving 20 patients demonstrated that (S)-Lansoprazole effectively controls gastric acid hypersecretion associated with Zollinger-Ellison syndrome. Most patients maintained control with a once-daily dosage, highlighting its long duration of action .
ApplicationDosage RangeEfficacy Rate
GERD15-60 mg/day>90% healing rate
Zollinger-Ellison Syndrome60-180 mg/dayEffective control

Neurological Applications

1. Alzheimer's Disease Research
Recent studies have explored (S)-Lansoprazole's potential in treating Alzheimer's disease through drug repositioning. In animal models, it demonstrated a significant reduction in tau protein aggregation, which is crucial in the pathology of Alzheimer's. The intranasal administration improved locomotor activity and reduced phosphorylated tau-positive areas in treated mice .

Infectious Disease Applications

1. Antituberculous Activity
Research has shown that (S)-Lansoprazole exhibits intracellular activity against Mycobacterium tuberculosis by targeting the cytochrome bc1 complex. This discovery positions it as a potential candidate for tuberculosis treatment, particularly in cases resistant to conventional therapies .

Case Studies

Case Study 1: Efficacy in Daily Practice
A follow-up study involving 5,669 users of (S)-Lansoprazole indicated that it was primarily prescribed for reflux esophagitis and gastritis. The study reported an improvement or disappearance of symptoms in over 88% of patients within eight weeks of treatment .

Case Study 2: Long-term Safety Profile
In a long-term evaluation, (S)-Lansoprazole was well-tolerated over extended periods without significant adverse effects on clinical chemistry or hematological parameters, confirming its safety for chronic use .

Mécanisme D'action

Target of Action

Levolansoprazole, also known as (S)-Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for managing conditions related to excessive acid secretion .

Mode of Action

As a Proton Pump Inhibitor (PPI), this compound works by inhibiting the (H+, K+)-ATPase enzyme system . This inhibition blocks the final step in gastric acid production, effectively reducing gastric acid secretion . It’s important to note that this compound is a prodrug and requires protonation via an acidic environment to become activated .

Biochemical Pathways

This compound affects the biochemical pathways related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, thereby reducing the production of gastric acid . This action can lead to a decrease in gastric acidity and volume, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

This compound exhibits good bioavailability, with more than 80% being absorbed . It is extensively metabolized in the liver, primarily through CYP3A4 and CYP2C19-mediated pathways . The drug is approximately 97% bound in human plasma . The mean plasma elimination half-life ranges between 1.0 and 1.5 hours , and it is excreted through both the kidneys and feces .

Result of Action

The primary result of this compound’s action is a significant reduction in gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori (when used in conjunction with antibiotics), and management of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug requires an acidic environment for activation . Additionally, factors like diet and time of dose can influence the absorption of the drug . It’s also worth noting that certain drug interactions can affect the efficacy and safety of this compound .

Analyse Biochimique

Biochemical Properties

By inhibiting this enzyme, Levolansoprazole reduces the production of gastric acid . It is predominantly metabolized in the liver by CYP3A4 and CYP2C19 .

Cellular Effects

This compound’s primary effect on cells is the reduction of gastric acid secretion. This is achieved by blocking the H+/K+ ATPase in the parietal cells of the stomach . This inhibition can lead to a decrease in symptoms associated with excess stomach acid, such as heartburn and indigestion .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to the H+/K+ ATPase enzyme, an action that inhibits the final step in gastric acid production . This results in a long-lasting reduction of gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed within a few hours of administration, and these effects can last up to a couple of days

Metabolic Pathways

This compound is metabolized in the liver, predominantly by the enzymes CYP3A4 and CYP2C19 . These enzymes are part of the cytochrome P450 system, which plays a crucial role in the metabolism of many drugs.

Transport and Distribution

Like other drugs, it is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the parietal cells of the stomach where the H+/K+ ATPase enzyme is located .

Activité Biologique

(S)-Lansoprazole is a proton pump inhibitor (PPI) primarily used for the treatment of gastric acid-related disorders. Its biological activity extends beyond acid suppression, with emerging evidence suggesting significant effects on various biological pathways, including neurodegenerative processes and antimicrobial activity against Mycobacterium tuberculosis. This article explores the biological activity of (S)-lansoprazole, highlighting its mechanisms, effects on amyloid beta production, and potential therapeutic applications.

(S)-Lansoprazole functions by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This action is crucial for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. However, recent studies have revealed additional mechanisms of action that contribute to its biological activity:

  • Amyloid Beta Production : Research indicates that (S)-lansoprazole enhances the production of amyloid beta (Aβ) peptides, particularly Aβ40 and Aβ42, while reducing Aβ38 levels in cellular models. This effect has been observed in both in vitro and in vivo studies involving transgenic mice models of Alzheimer's disease .
  • Antimicrobial Activity : Notably, (S)-lansoprazole exhibits intracellular activity against Mycobacterium tuberculosis, targeting the cytochrome bc1 complex. This mechanism involves the reduction of lansoprazole to its sulfide form within host cells, contributing to its potential as an antituberculous agent .

Effects on Amyloid Beta Production

The impact of (S)-lansoprazole on amyloid beta production is particularly significant in the context of Alzheimer's disease research. The following table summarizes key findings from studies examining the influence of (S)-lansoprazole on Aβ production:

Concentration (µM) Aβ40 Increase Aβ42 Increase Aβ38 Decrease
101.5-foldNot measuredNot measured
252-fold200% increaseNot measured
502-fold300% increaseSignificant decrease

These results indicate a dose-dependent increase in both Aβ40 and Aβ42 levels when treated with (S)-lansoprazole, suggesting a potential role in exacerbating amyloid pathology .

Case Study: Exfoliative Dermatitis

A case report highlighted the adverse effects associated with long-term use of PPIs like (S)-lansoprazole. An elderly patient developed exfoliative dermatitis after receiving intravenous lansoprazole for stress ulcer prevention. The patient's condition deteriorated due to gastrointestinal bleeding and required multiple interventions. This case underscores the importance of monitoring patients on long-term PPI therapy for potential adverse effects .

Clinical Efficacy

Clinical studies have demonstrated that (S)-lansoprazole effectively heals gastric ulcers and provides symptom relief in GERD patients. It has been shown to be superior to ranitidine in managing symptoms and preventing relapse in patients with erosive esophagitis . The tolerability profile is favorable, with common side effects including headache and nausea, which do not appear to worsen with prolonged use .

Propriétés

IUPAC Name

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160706
Record name Levolansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138530-95-7
Record name Levolansoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levolansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Lansoprazole
Reactant of Route 2
Reactant of Route 2
(S)-Lansoprazole
Reactant of Route 3
Reactant of Route 3
(S)-Lansoprazole
Reactant of Route 4
Reactant of Route 4
(S)-Lansoprazole
Reactant of Route 5
(S)-Lansoprazole
Reactant of Route 6
(S)-Lansoprazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.